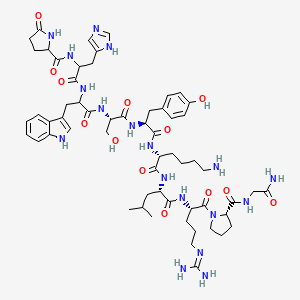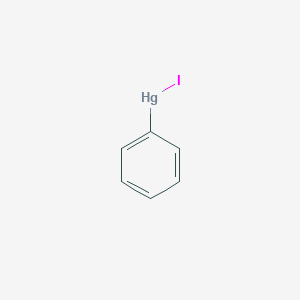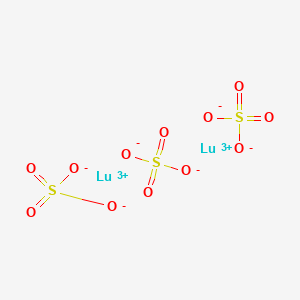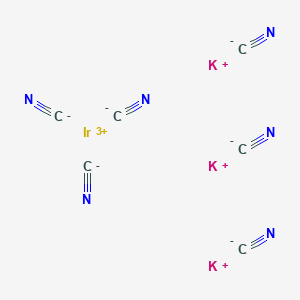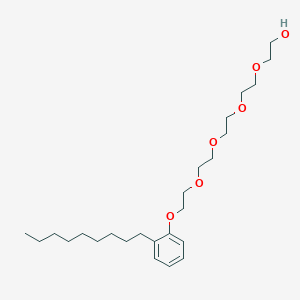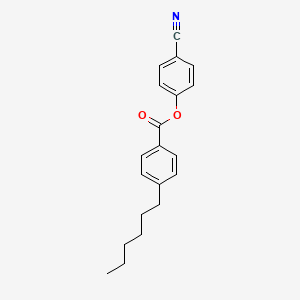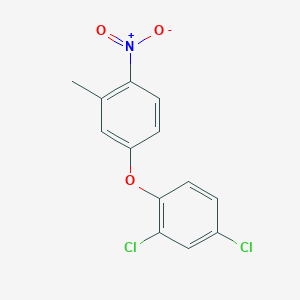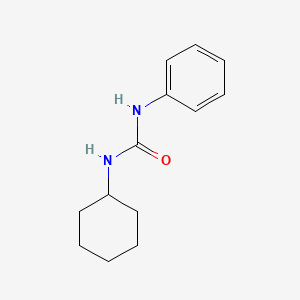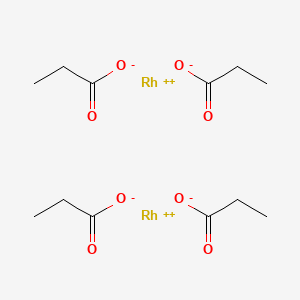
Rhodium(II) propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhodium(II) propionate is a coordination compound with the formula Rh₂(O₂CCH₂CH₃)₄ , where O₂CCH₂CH₃ represents the propionate ion. This dark green powder exhibits slight solubility in polar solvents, including water. It serves as a catalyst for the cyclopropanation of alkenes and is a well-studied example of a transition metal carboxylate complex .
Synthesis Analysis
This compound can be synthesized by heating hydrated rhodium(III) chloride in acetic acid (CH₃COOH) . The reaction proceeds as follows: [ \text{RhCl₃} \cdot 3H₂O + 4CH₃COOH \rightarrow \text{Rh₂(O₂CCH₂CH₃)₄} + 4HCl + 7H₂O ]
Molecular Structure Analysis
The structure of this compound features a pair of rhodium atoms, each with octahedral molecular geometry . Four acetate oxygen atoms, water, and a Rh–Rh bond (length: 2.39 Å) define this geometry. The water adduct is exchangeable, and other Lewis bases can bind to the axial positions .
Chemical Reactions Analysis
This compound participates in various chemical reactions, including C–H amination reactions . It serves as a practical nitrene precursor, leading to the formation of oxazolidinones and chiral amines. The reaction proceeds via a concerted pathway involving Rh–nitrene species that undergo C–H insertion. Notably, the rate-limiting step is the C–H insertion process. Additionally, competitive by-product formation occurs due to an intermolecular reaction between the Rh–nitrene species and the N-mesyloxycarbamate anion .
Applications De Recherche Scientifique
Interaction with Enzymes
- Inhibition of Enzymes : Rhodium(II) propionate has been shown to irreversibly inhibit enzymes that have essential sulfhydryl groups in or near their active site, suggesting its potential as a biochemical tool in enzyme-related studies (Howard, Spring, & Bear, 1976).
Antitumor Activity
- Effect on Ehrlich Tumor Cells : Studies have indicated that this compound can inhibit DNA synthesis in Ehrlich tumor cells, highlighting its potential in cancer research (장일무, 우원식, & Woo, 1976).
- Inhibition of DNA and RNA Synthesis : Research has found that this compound blocks not only DNA synthesis but also RNA synthesis, providing insights into its mechanism of action in antitumor activities (Erck et al., 1974).
Thermodynamic Properties
- Thermal Decomposition : The thermal decomposition characteristics of this compound have been analyzed, contributing to the understanding of its stability and behavior under various conditions (Kitchens & Bear, 1970).
Hydrophobicity and Biological Activity
- Correlation with Antitumor Activity : The solubility characteristics and hydrophobicity of this compound have been correlated with its antitumor activity and toxicity, providing insights into the relationship between chemical properties and biological activities (Howard et al., 1977).
Controlled Release Systems
- Drug Delivery : this compound has been incorporated into controlled release systems, such as hydroxyapatite matrices, for potential use in targeted chemotherapy (Burgos, Belchior, & Sinisterra, 2002).
Catalytic Applications
- Carbonylation Reactions : this compound has been studied for its selectivity in carbonylation reactions, particularly in the production of ethyl propionate (Scurrell & Hauberg, 1982).
Apoptosis Induction
- Effect on Leukemia Cells : Research on this compound has shown its ability to induce apoptosis in leukemia cell lines, suggesting its therapeutic potential (Kim, Barros, & Zyngier, 2002).
Radiation Potentiation
- Radiation-Induced Cell Killing : Studies have shown that this compound can potentiate radiation-induced killing of bacterial cells, offering potential applications in radiation therapy (Richmond, Farrell, & Mahtani, 1989).
Mécanisme D'action
Propriétés
| 31126-81-5 | |
Formule moléculaire |
C12H20O8Rh2 |
Poids moléculaire |
498.09 g/mol |
Nom IUPAC |
propanoate;rhodium(2+) |
InChI |
InChI=1S/4C3H6O2.2Rh/c4*1-2-3(4)5;;/h4*2H2,1H3,(H,4,5);;/q;;;;2*+2/p-4 |
Clé InChI |
FPZUXFCJJLUGLA-UHFFFAOYSA-J |
SMILES |
CCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].[Rh+2].[Rh+2] |
SMILES canonique |
CCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].[Rh+2].[Rh+2] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


